4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride
Description
Properties
IUPAC Name |
2-amino-3-(2,1,3-benzothiadiazol-4-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S.ClH/c10-6(9(13)14)4-5-2-1-3-7-8(5)12-15-11-7;/h1-3,6H,4,10H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIODGCHCAEPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424941 | |
| Record name | 4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20032-80-8, 20032-79-5 | |
| Record name | 2,1,3-Benzothiadiazole-4-propanoic acid, α-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20032-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride typically involves the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions. One common method includes the use of sulfamic acid as a catalyst to facilitate the formation of the thiadiazole ring . The reaction conditions often require heating and the use of solvents such as acetic acid to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multistep process that includes the preparation of intermediate compounds followed by their cyclization to form the thiadiazole ring. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxyethyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require the use of catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride has shown potential therapeutic applications, particularly in the following areas:
Proteomics
The compound is utilized in proteomics research due to its ability to interact with various biological macromolecules. It serves as a biochemical tool for:
- Protein Labeling : The unique structure allows for the tagging of proteins, facilitating their study in cellular processes.
- Signal Transduction Studies : By modulating receptor activity, it aids in understanding signaling pathways critical for cell function and communication .
Table 1: Summary of Biological Activities
Notable Research Insights
- A study highlighted the interaction of thiadiazole derivatives with adenosine receptors, suggesting that structural modifications could enhance their biological activity .
- Another investigation into the synthesis of related compounds revealed that certain substitutions on the thiadiazole ring resulted in improved antimicrobial efficacy compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride involves its interaction with specific molecular targets in biological systems. The amino and carboxyethyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The thiadiazole ring can also participate in electron transfer reactions, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of the target compound include benzothiadiazoles and related heterocycles with varying substituents. A comparison of molecular features is summarized below:
Key Observations :
- The target compound’s amino-carboxyethyl group distinguishes it from halogenated (e.g., 5-chloro) or aryl-substituted benzothiadiazoles. This polar substituent enhances hydrophilicity, contrasting with the lipophilic bromonaphthyl groups in optoelectronic derivatives .
- Thiazole derivatives (e.g., 4-amino-2-methyl-5-phenylthiazole) lack the fused benzothiadiazole ring but share amino functionality, which is critical for hydrogen bonding in biological systems .
Comparison :
- Palladium-catalyzed cross-couplings (e.g., Suzuki) are common for aryl-substituted benzothiadiazoles , whereas amino-carboxyethyl groups may require protection/deprotection strategies to avoid side reactions.
Physicochemical Properties
Biological Activity
4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride, commonly referred to as ABT, is a synthetic compound characterized by its unique thiadiazole ring structure. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article aims to provide a comprehensive overview of the biological activity associated with ABT, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀ClN₃O₂S
- Molecular Weight : 259.71 g/mol
- CAS Number : 20032-79-5
ABT's structure includes a thiadiazole moiety linked to an amino acid derivative, which is believed to enhance its biological properties.
Antimicrobial Activity
ABT has shown promising antimicrobial properties , particularly against various bacterial strains. Research indicates that derivatives of thiadiazole compounds often exhibit significant antibacterial and antifungal activities.
- Antibacterial Activity : A study highlighted that compounds similar to ABT demonstrated notable effectiveness against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 μg/mL .
- Antifungal Activity : Some derivatives exhibited antifungal activity against Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% compared to standard antifungal agents like fluconazole .
| Compound | Target Organism | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| ABT | Bacillus cereus | 20 | Antibacterial |
| ABT | Staphylococcus aureus | 50 | Antibacterial |
| ABT | Candida albicans | 32 | Antifungal |
Antitumor Activity
The anti-cancer potential of thiadiazole derivatives has been explored in various studies. The cytostatic properties of compounds containing the thiadiazole ring have been noted, suggesting their role in inhibiting tumor growth. For instance, the compound's ability to induce apoptosis in cancer cells has been documented through in vitro assays .
Neuroprotective Effects
Recent studies have indicated that thiadiazole derivatives can exhibit neuroprotective effects. Specifically, ABT has been evaluated for its anticonvulsant properties, showing promise in delaying the onset of seizures in animal models. In tests involving acute oral toxicity and pharmacological evaluation, certain derivatives provided up to 80% protection against induced convulsions at specified dosages .
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study evaluated the antibacterial and antifungal activities of various thiadiazole derivatives, including ABT. The results demonstrated that modifications on the thiadiazole ring significantly influenced the antimicrobial efficacy against both bacterial and fungal pathogens .
- Neuroprotective Study : In an experimental setup involving mice, researchers administered varying doses of ABT and observed a marked delay in seizure onset compared to controls. The study concluded that the neuroprotective effects were likely due to the compound's interaction with neurotransmitter systems .
Q & A
Q. What are the established synthetic routes for 4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of hydrazides with substituted aldehydes or ketones, followed by cyclization. For example:
Hydrazide Preparation : Dissolve the precursor hydrazide (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO, reflux for 18 hours, and crystallize with water-ethanol to yield intermediates (65% yield) .
Cyclization : Use Hantzsch condensation with α-halo ketones (e.g., 2-bromo-4’-chloroacetophenone) under reflux in ethanol, catalyzed by glacial acetic acid, to form the thiadiazole core .
Key parameters:
- Solvent choice (DMSO for solubility, ethanol for cyclization).
- Reaction time (prolonged reflux improves cyclization efficiency).
- Purification : Crystallization with water-ethanol mixtures enhances purity .
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
- Methodological Answer : A combination of spectral and physicochemical methods is essential:
- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on aromatic protons (δ 7.2–8.1 ppm) and carboxyl/amine groups (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch ~1700 cm, N-H bend ~1600 cm) .
- Melting Point Analysis : Compare observed values (e.g., 141–143°C) with literature to assess purity .
- Elemental Analysis : Validate empirical formula (e.g., CHClNOS) with ≤0.3% deviation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and functionalization of this compound?
- Methodological Answer : In silico approaches streamline reaction design:
Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in cyclization steps .
Reaction Path Screening : Employ algorithms (e.g., GRRM) to explore energetically favorable pathways, reducing trial-and-error experimentation .
Solvent Effects : Simulate solvent interactions (e.g., DMSO polarity) to improve yield via COSMO-RS models .
Example: ICReDD’s workflow integrates computational predictions with experimental validation, shortening development cycles by 40% .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from structural analogs or assay variability. Mitigation strategies:
Structural Validation : Ensure synthesized batches match reported structures via 2D NMR (HSQC, HMBC) to rule out isomerism .
Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate conditions (pH, cell lines) across studies .
SAR Analysis : Compare with analogs (e.g., 4-phenylthiazole derivatives) to identify critical substituents influencing activity .
Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic or target-binding properties?
- Methodological Answer : Focus on rational drug design :
Bioisosteric Replacement : Substitute the carboxyl group with a sulfonamide (-SONH) to improve metabolic stability .
Hybridization : Synthesize benzimidazole-thiazole hybrids (e.g., compound 9c ) via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance DNA intercalation .
Docking Studies : Use AutoDock Vina to predict binding to biological targets (e.g., topoisomerase II), guiding functional group modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
